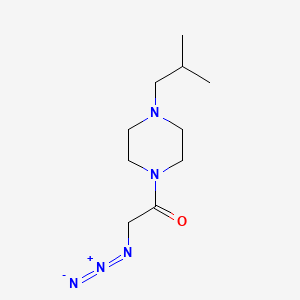
Ethyl-5-(2,4-Dichlorphenyl)oxazol-2-carboxylat
Übersicht
Beschreibung
Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate, commonly referred to as EDC, is a widely used organic compound. It is a colorless and odorless crystalline solid that is soluble in organic solvents. EDC is used in a variety of applications, ranging from pharmaceuticals to industrial processes. It is also used in the synthesis of a variety of compounds, including polymers, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Zwischenstoff
Ethyl-5-(2,4-Dichlorphenyl)oxazol-2-carboxylat: wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Sein Oxazolring ist ein häufiges Motiv in mehreren Arzneimittelmolekülen, und seine Präsenz kann die biologische Aktivität dieser Verbindungen erheblich beeinflussen. Insbesondere die Dichlorphenylgruppe kann genutzt werden, um Moleküle mit verbesserten antimikrobiellen Eigenschaften zu erzeugen .
Organische Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere beim Aufbau komplexerer Oxazolderivate. Diese Derivate wurden hinsichtlich ihres Potenzials für die Herstellung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften untersucht .
Proteomikforschung
In der Proteomik wird This compound verwendet, um Proteininteraktionen und -funktionen zu untersuchen. Es kann aufgrund seiner Fähigkeit, mit verschiedenen Proteinen zu interagieren, als proteomische Sonde fungieren, was zum Verständnis der Proteindynamik und -struktur beitragen kann .
Materialwissenschaft
Die Verbindung findet Anwendung in der Materialwissenschaft, wo sie verwendet werden kann, um die Oberflächeneigenschaften von Materialien zu modifizieren oder um neue Polymere mit gewünschten mechanischen und chemischen Eigenschaften zu erzeugen .
Chemische Synthese
Forscher nutzen diese Verbindung in der chemischen Synthese, um neue Reaktionen und Wege zu erforschen. Sie kann als Vorläufer für die Synthese von heterocyclischen Verbindungen dienen, die für die Entwicklung neuer chemischer Einheiten entscheidend sind .
Chromatographie
In der Chromatographie kann This compound als Standard- oder Referenzverbindung verwendet werden. Seine einzigartige Struktur ermöglicht es, als Referenz für den Vergleich von Retentionszeiten und zur Kalibrierung chromatographischer Systeme zu dienen .
Analytische Chemie
Diese Verbindung ist auch in der analytischen Chemie wichtig, wo sie als Reagenz oder derivatisierendes Mittel für den Nachweis und die Quantifizierung anderer Substanzen verwendet werden kann .
Entwicklung von Leuchtdioden (LED)
Im Bereich der Elektronik, insbesondere bei der Entwicklung organischer Leuchtdioden (OLEDs), kann This compound verwendet werden, um Verbindungen zu synthetisieren, die Licht emittieren, wenn ein elektrischer Strom angelegt wird. Diese Anwendung ist besonders wichtig bei der Suche nach effizienteren und langlebigeren OLED-Materialien .
Wirkmechanismus
, which is the core structure in Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate, are a class of organic compounds that contain a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms. Oxazoles are found in many biologically active compounds and are used in medicinal chemistry for drug design .
The mechanism of action of oxazole derivatives can vary widely depending on the specific compound and its functional groups. Some oxazole derivatives are used as antimicrobial, antifungal, and anticancer agents . The specific targets of these compounds can include various enzymes, receptors, or cellular structures .
The biochemical pathways affected by oxazole derivatives can also vary widely. For example, some oxazole-based drugs inhibit the synthesis of bacterial cell walls, while others might interfere with DNA replication or protein synthesis .
The pharmacokinetics of oxazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The result of action of oxazole derivatives can include the inhibition of microbial growth or the induction of cell death in cancer cells .
The action environment can significantly influence the efficacy and stability of oxazole derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its target .
Eigenschaften
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)11-15-6-10(18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKQUGQVHPRGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491994.png)








![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoic acid](/img/structure/B1492010.png)